Potent In Vitro Inhibition of Human Indoleamine 2,3-Dioxygenase (IDO)
This compound demonstrates potent inhibitory activity against the human immunoregulatory enzyme indoleamine 2,3-dioxygenase (IDO). The reported IC50 value is <100 nM in a biochemical assay using recombinant human IDO with an N-terminal His-tag expressed in E. coli [1]. While this data does not provide a direct comparator within the same study, the potency is within the range of well-characterized IDO1 inhibitors in clinical development, such as epacadostat (IC50 ~70-100 nM in similar biochemical assays) [2]. This positions the compound as a valuable chemical probe for the IDO pathway.
| Evidence Dimension | Inhibition of human Indoleamine 2,3-dioxygenase (IDO) activity |
|---|---|
| Target Compound Data | IC50 < 100 nM |
| Comparator Or Baseline | Epacadostat (a clinical IDO1 inhibitor) has an IC50 of ~70-100 nM in comparable recombinant enzyme assays |
| Quantified Difference | Comparable sub-100 nM potency |
| Conditions | Recombinant human IDO with N-terminal His tag, expressed in E. coli and purified. pH 6.5, T=25°C. |
Why This Matters
Potent sub-100 nM IDO inhibition validates this specific phthalimide-glycine scaffold as a relevant starting point for chemical probe or lead optimization programs targeting this immunoregulatory enzyme.
- [1] BindingDB. (n.d.). BDBM223007: US10034939, Example 9. View Source
- [2] Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. View Source
